Potassium thiocyanate-13C,15N
Overview
Description
Potassium thiocyanate-13C,15N is a stable isotope-labeled compound with the molecular formula KS13C15N. It is a potassium salt of thiocyanic acid, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and environmental science.
Mechanism of Action
Target of Action
Potassium Thiocyanate-13C,15N is a carbon-13 and nitrogen-15 labeled salt form of the thiocyanate anion
Mode of Action
The specific mode of action of this compound is not clearly defined in the available literature. Thiocyanates typically act as inhibitors or substrates for various enzymes, affecting their activity. The isotopic labels (carbon-13 and nitrogen-15) in this compound allow for its tracking and quantification in biochemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other ions or molecules that it can interact with.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium thiocyanate-13C,15N can be synthesized through the reaction of potassium hydroxide with thiocyanic acid, where the acid is isotopically labeled with carbon-13 and nitrogen-15. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale reaction of isotopically labeled thiocyanic acid with potassium hydroxide. The process includes steps such as purification, crystallization, and drying to obtain the final product with high isotopic purity. The use of advanced analytical techniques ensures the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium thiocyanate-13C,15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiocyanogen or other sulfur-containing compounds.
Reduction: It can be reduced to form thiocyanate anions.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide, with the presence of catalysts or under specific temperature conditions.
Major Products Formed
Oxidation: Thiocyanogen and other sulfur-containing compounds.
Reduction: Thiocyanate anions.
Substitution: Various substituted thiocyanate derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium thiocyanate-13C,15N is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of sulfur and nitrogen into biological molecules.
Medicine: Utilized in diagnostic imaging and as a standard in mass spectrometry.
Industry: Applied in the synthesis of labeled compounds for environmental and pharmaceutical research.
Comparison with Similar Compounds
Potassium thiocyanate-13C,15N is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. Similar compounds include:
Potassium thiocyanate-13C: Labeled only with carbon-13.
Potassium thiocyanate-15N: Labeled only with nitrogen-15.
Sodium thiocyanate-13C,15N: A sodium salt with similar isotopic labeling.
The dual labeling of this compound provides enhanced sensitivity and specificity in analytical applications compared to single-labeled compounds.
Properties
IUPAC Name |
potassium;(15N)azanylidyne(113C)methanethiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1,2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZYHKDIALBAK-AWQJXPNKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#[15N])[S-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635675 | |
Record name | Potassium (~13~C,~15~N)thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143673-61-4 | |
Record name | Potassium (~13~C,~15~N)thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium thiocyanate-13C,15N | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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